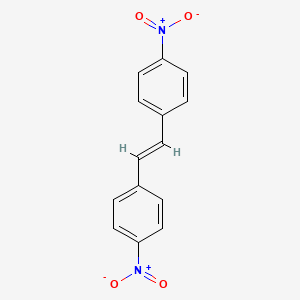

4,4'-Dinitrostilbene

Übersicht

Beschreibung

4,4’-Dinitrostilbene is a chemical compound with the molecular formula C14H10N2O4 . It is also known by other names such as (E)-4,4’-Dinitrostilbene, 1,1’- (E)-ethene-1,2-diylbis (4-nitrobenzene), and 1-nitro-4- [ (1E)-2- (4-nitrophenyl)ethenyl]benzene .

Molecular Structure Analysis

The molecular structure of 4,4’-Dinitrostilbene is characterized by its molecular formula C14H10N2O4. It has an average mass of 270.240 Da and a monoisotopic mass of 270.064056 Da .Chemical Reactions Analysis

One study investigated the photoinduced reactions of trans isomers of 4-nitrostilbene, 4,4’-dinitrostilbene, and 4-methoxy-4’-nitrostilbene . The study found that the reactions could be influenced by the presence of different amines in acetonitrile .Physical And Chemical Properties Analysis

4,4’-Dinitrostilbene has a molecular formula of C14H10N2O4, an average mass of 270.240 Da, and a monoisotopic mass of 270.064056 Da .Wirkmechanismus

Mode of Action

It’s known that the compound can be formed through an electrochemical approach from 4-nitrotoluene and 4,4′-dinitrobibenzyl . The exact interaction with its targets and the resulting changes are yet to be elucidated .

Biochemical Pathways

It’s known that the compound can be formed through electroreduction of certain compounds . The downstream effects of these pathways are yet to be determined .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4,4'-Dinitrostilbene in lab experiments is its ability to act as a fluorescent probe for the detection of ROS in biological systems. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, this compound is also known to be toxic in high doses and can cause skin and eye irritation.

Zukünftige Richtungen

There are several future directions for research on 4,4'-Dinitrostilbene. One potential area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.

In conclusion, this compound is a versatile compound with many potential applications in scientific research. Its unique properties make it a valuable tool for the detection of ROS and the synthesis of various organic compounds. However, further research is needed to fully understand its mechanisms of action and potential applications in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

4,4'-Dinitrostilbene has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. This compound is also used as a reagent for the preparation of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that the compound can be produced through the electroreduction of 4-nitrotoluene and 4,4’-dinitrobibenzyl

Cellular Effects

It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can be produced through an electrochemical approach, involving the formation of dianions through the electroreduction of 4-nitrotoluene and 4,4’-dinitrobibenzyl

Temporal Effects in Laboratory Settings

It is known that the compound can be produced in isolated yields of 40% and 67% from 4-nitrotoluene and 4,4’-dinitrobibenzyl, respectively, under optimized conditions

Metabolic Pathways

It is known that the compound can be produced through an electrochemical approach, involving the formation of dianions through the electroreduction of 4-nitrotoluene and 4,4’-dinitrobibenzyl

Eigenschaften

IUPAC Name |

1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIIRIMEIEKOQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032626 | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

736-31-2, 619-93-2, 2501-02-2 | |

| Record name | trans-4,4′-Dinitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrostilbene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2501-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROSTILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ9U9ML42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

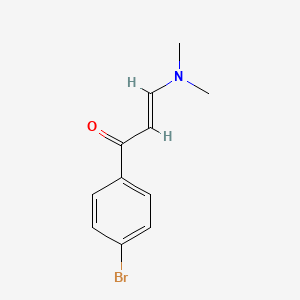

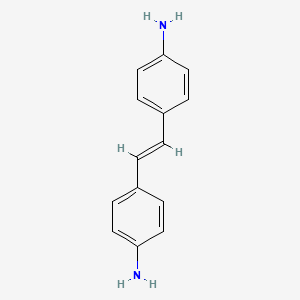

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

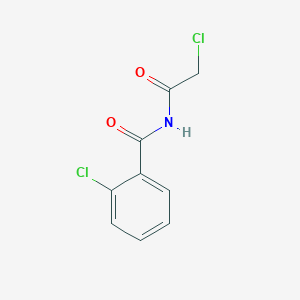

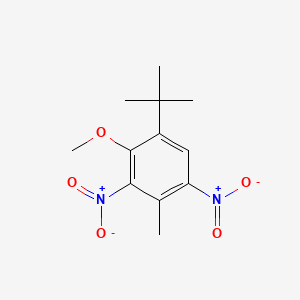

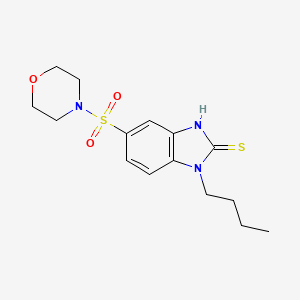

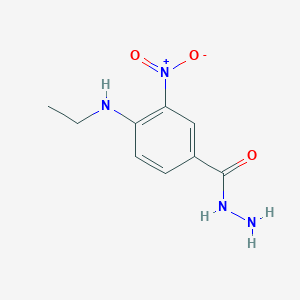

Feasible Synthetic Routes

Q & A

A: DNDS acts as a reversible inhibitor of band 3, binding to the outward-facing conformation of the protein's anion binding site. [, , ] This interaction prevents anion transport across the erythrocyte membrane. [, , , ]

A: DNDS reversibly inhibits the sodium-bicarbonate cotransporter responsible for pH regulation in squid axons. This transporter couples the influx of sodium and bicarbonate with the efflux of chloride. [] DNDS competitively inhibits both sodium and bicarbonate binding to the transporter. []

A: Yes, studies indicate that DNDS inhibits the transport of phosphoenolpyruvate [], taurine [], and glycine [] in erythrocytes. These findings suggest that DNDS might interact with a common transport pathway or mechanism shared by these substrates.

ANone: The molecular formula of 4,4'-Dinitrostilbene-2,2'-disulfonic acid is C14H10N2O10S2. Its molecular weight is 442.38 g/mol.

A: Research indicates that the covalent binding of DNDS to band 3 in erythrocyte membranes decreases hemolysis induced by high hydrostatic pressure. [] This protective effect suggests that DNDS might stabilize the interaction between the cytoplasmic domain of band 3 and the cytoskeleton. []

ANone: This section is not applicable as this compound-2,2'-disulfonic acid is not primarily known for catalytic properties.

A: Yes, molecular modeling has been employed to study the solid solution formation of this compound with 4-chloro-4'-nitrostilbene. [] The calculations analyzed mixing energies and surface interactions to predict solid solution formation and polarity variations in the crystal structures. []

A: Studies using various stilbene disulfonates demonstrate a range of inhibitory potencies on band 3-mediated anion exchange. [, , ] The presence of isothiocyanate groups, as in DIDS, significantly enhances inhibitory potency compared to the nitro groups in DNDS. [, , ]

ANone: This section is not applicable as the provided research does not delve into the formulation aspects of this compound-2,2'-disulfonic acid.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not applicable as the provided research does not cover the pharmacokinetic and pharmacodynamic properties of this compound-2,2'-disulfonic acid.

A: DNDS has been extensively used in studies utilizing human erythrocytes [, , , , , , , , , , ], squid axons [], and various cultured cell lines including Calu-3 human airway cells [, , , , ] and T84 colonic epithelial cells [, ].

A: Yes, DNDS has been used in studies with anesthetized dogs to investigate its effects on pulmonary gas exchange. [] The research demonstrated that DNDS, when infused into the right atrium, inhibits band 3 protein in red blood cells passing through pulmonary capillaries, leading to a reduction in carbon dioxide production. []

ANone: This section is not discussed in the provided research papers.

ANone: This section is not applicable as drug delivery and targeting strategies for this compound-2,2'-disulfonic acid are not discussed in the provided research.

ANone: This section is not applicable as the research papers provided do not focus on biomarkers or diagnostic applications for this compound-2,2'-disulfonic acid.

A: Several techniques have been employed, including: * Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): This technique has been used to analyze the oligomeric state of band 3 after treatment with DNDS and crosslinking agents. [] * 35Cl Nuclear Magnetic Resonance (NMR): This technique has been used to study the binding of chloride to the band 3 transport site and the effects of DNDS on chloride binding. [, ] * Fluorescence resonance energy transfer (FRET): This technique has been used to measure the distance between the DNDS binding site and cysteine residues on the cytoplasmic domain of band 3. [] * Reverse-phase high-performance liquid chromatography (RP-HPLC): This technique, coupled with mass spectrometry, has been used to identify specific amino acid residues in band 3 that are modified by DNDS. []

A: A study utilized a gradient elution high-performance liquid chromatography (HPLC) method coupled with both photodiode array (PDA) and electrospray ionization mass spectrometric (ESI-MS) detectors. [] This technique allowed for the separation and identification of DNSDA and its related compounds based on their retention times, UV-Vis spectra, and mass-to-charge ratios. []

ANone: This aspect is not discussed in detail within the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: This section is not covered in the provided research papers.

ANone: This section is not applicable as the provided research focuses on the scientific aspects of this compound-2,2'-disulfonic acid and not on its manufacturing or quality control.

A: Yes, researchers have developed polyclonal antibodies against H2DIDS-labeled proteins. [] These antibodies have been used in techniques such as enzyme-linked immunosorbent assays (ELISAs) and immunoblotting to detect and characterize H2DIDS-labeled band 3 and its proteolytic fragments. []

A: Studies on isolated rat hearts suggest that FDP transport is likely mediated by a dicarboxylate transporter and not band 3. [] The presence of DNDS, a band 3 inhibitor, did not significantly affect FDP utilization in these experiments. []

ANone: This aspect is not covered in the provided research papers.

ANone: This information is not provided in the research papers.

ANone: This section is not applicable as the research focuses on the properties and mechanisms of this compound-2,2'-disulfonic acid and does not provide comparative analyses with alternative compounds.

A: Yes, research has demonstrated a successful strategy for utilizing DNS wastewater to produce paramycin (4-amino-2-hydroxybenzoic acid), an antitubercular agent and a valuable pharmaceutical intermediate. [] This approach involves a series of chemical transformations, including oxidation, reduction, and alkaline fusion, achieving high yields of paramycin while effectively addressing the environmental concerns associated with DNS wastewater. []

ANone: This section is not applicable as the research papers focus on specific scientific findings and do not detail the broader research infrastructure or resources employed.

ANone: This aspect is not explicitly discussed within the provided research papers.

ANone: The provided research showcases cross-disciplinary applications of this compound-2,2'-disulfonic acid in various fields:

- Biochemistry and Cell Biology: Investigating anion transport mechanisms, protein structure and function, and cell signaling pathways in erythrocytes, airway epithelial cells, and other cell types. [, , , , , , , , , , , , , , , , , , , , , , ]

- Physiology: Understanding pulmonary gas exchange, airway smooth muscle relaxation, and cardiac pacemaking activity. [, , , , ]

- Pharmacology and Toxicology: Evaluating the uterotropic effects of this compound-2,2'-disulfonic acid and its precursors. []

- Environmental Science and Engineering: Developing strategies for the treatment and utilization of wastewater generated from this compound-2,2'-disulfonic acid production. []

- Analytical Chemistry: Developing and applying HPLC and mass spectrometry techniques for the analysis of this compound-2,2'-disulfonic acid and related compounds in various matrices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)